![molecular formula C11H8O2 B11940663 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 3144-47-6](/img/structure/B11940663.png)
7-Hydroxy-6h-benzo[7]annulen-6-one
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Overview
Description
7-Hydroxy-6h-benzo7annulen-6-one is an organic compound with the molecular formula C11H8O2 . It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product . The reaction conditions often include the use of potassium peroxydisulfate and silver nitrate as catalysts, with the reaction being carried out in a mixture of water and acetonitrile at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-6h-benzo7annulen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction: The ketone group can be reduced to form an alcohol.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions .
- Oxidation: Formation of carboxylic acids or diketones.
- Reduction: Formation of secondary alcohols.
- Substitution: Formation of halogenated derivatives .
Scientific Research Applications
Neuroprotective Properties
Research has indicated that derivatives of benzoannulene compounds, including 7-hydroxy-6h-benzo annulen-6-one, exhibit neuroprotective effects. For instance, a study highlighted the efficacy of related compounds in protecting against acute brain injury. These compounds were shown to penetrate the blood-brain barrier and bind specifically to high-affinity targets without causing acute toxicity in rodent models .
Anticancer Activity
The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies have demonstrated that certain derivatives possess selective growth inhibitory effects against various cancer cell lines, including glioma and prostate cancer cells. The presence of hydroxyl groups in the structure is believed to enhance its antiproliferative activity .
Metal Ion Interaction
The lactone group present in the structure of 7-hydroxy-6h-benzo annulen-6-one has been shown to selectively interact with metal ions, particularly Iron (III). This property is crucial for applications in biochemistry and environmental science, where metal chelation is necessary .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of benzoannulene derivatives on rodent models subjected to induced brain injury. The results indicated that these compounds significantly reduced neuronal death and improved behavioral outcomes post-injury, suggesting their potential use in treating neurological disorders .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of 7-hydroxy-6h-benzo annulen-6-one on human glioblastoma and neuroblastoma cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Data Tables
Mechanism of Action
The mechanism by which 7-Hydroxy-6h-benzo7annulen-6-one exerts its effects, particularly in medicinal applications, involves its interaction with molecular targets such as estrogen receptors . The compound can bind to these receptors and promote their degradation, thereby inhibiting the estrogen signaling pathway. This mechanism is particularly useful in the treatment of estrogen receptor-positive cancers, where the downregulation of estrogen receptors can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds::
- 6,7-Dihydro-5H-benzo7annulene: This compound shares a similar core structure but lacks the hydroxyl and ketone functional groups.
- 6H-Benzo[c]chromen-6-one: Another structurally related compound with potential biological activities .
Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a ketone group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Biological Activity
7-Hydroxy-6h-benzoannulen-6-one is a polycyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and neuroprotection. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H8O2 with a molecular weight of 172.18 g/mol. It features a hydroxyl group and a ketone functional group, which contribute to its chemical reactivity and biological properties. The specific structure allows for various modifications, potentially leading to derivatives with enhanced biological activities.
Biological Activities
Research indicates that 7-Hydroxy-6h-benzoannulen-6-one exhibits several notable biological activities:
-
Neuroprotective Effects :
- The compound has been shown to enhance affinity for GluN2B receptors, which are implicated in neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease.
- In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and neurotoxicity induced by corticosterone .
-
Anticancer Properties :
- Preliminary studies suggest that 7-Hydroxy-6h-benzoannulen-6-one may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of estrogen receptor activity, making it a candidate for hormone-dependent cancers.
- A comparative analysis indicated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values suggesting significant potency .
- Antioxidant Activity :
The mechanism by which 7-Hydroxy-6h-benzoannulen-6-one exerts its effects involves several pathways:
- Interaction with Receptors : The compound binds to specific receptors, including estrogen receptors, influencing their degradation and thereby inhibiting signaling pathways critical for tumor growth in hormone-sensitive cancers.
- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in cancer progression and neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase, although its efficacy compared to established inhibitors remains under investigation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6,7-Dihydro-5H-benzoannulene | Lacks hydroxyl and ketone groups | Simpler structure without functional modifications |
6H-Benzo[c]chromen-6-one | Fused ring system with different groups | Exhibits different biological activities |
3-Hydroxybenzo[c]chromen-4-one | Contains hydroxyl group but different | Different reactivity patterns |
The unique functional groups of 7-Hydroxy-6h-benzoannulen-6-one confer distinct chemical reactivity and biological properties compared to structurally similar compounds. Its hydroxyl and ketone functionalities make it a versatile candidate for further research in organic synthesis and medicinal applications.
Case Studies
-
Neuroprotection Study :
- A study evaluated the protective effects of 7-Hydroxy-6h-benzoannulen-6-one on HT-22 neuronal cells exposed to corticosterone. Results indicated that the compound significantly increased cell viability in a dose-dependent manner, highlighting its potential as a neuroprotective agent against stress-induced damage .
- Anticancer Activity Assessment :
Properties
CAS No. |
3144-47-6 |
---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
InChI Key |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origin of Product |
United States |
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